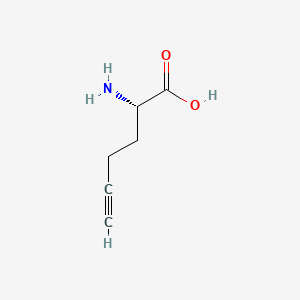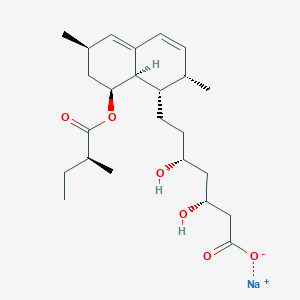
Lidoflazine
Vue d'ensemble
Description
La Lidoflazine est un bloqueur des canaux calciques de type pipérazine qui agit comme un vasodilatateur coronaire avec certaines propriétés antiarythmiques. Elle a été découverte chez Janssen Pharmaceutica en 1964 . Le composé est connu pour sa capacité à dilater sélectivement les artères coronaires et à améliorer le flux sanguin coronaire, ce qui le rend utile dans le traitement de la maladie cardiaque ischémique, en particulier l'angine de poitrine .
Applications De Recherche Scientifique
Lidoflazine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Lidoflazine primarily targets the HERG K(+) channel and acts as a calcium channel blocker . These channels play a crucial role in regulating the electrical activity of the heart, and their blockade can lead to changes in heart rhythm and coronary vasodilation .
Mode of Action
this compound interacts with its targets by blocking the calcium channels and the HERG K(+) channel . This blockade prevents the flow of calcium ions and potassium ions, respectively, into the cells.
Result of Action
this compound’s action as a calcium channel blocker and HERG K(+) channel blocker results in coronary vasodilation and some antiarrhythmic action . This means it can increase the blood supply to the heart muscle and regulate heart rhythm.
Analyse Biochimique
Biochemical Properties
Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, this compound reduces calcium influx into cells, which can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . This compound also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a calcium channel blocker . By blocking these channels, this compound prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that this compound may have long-term effects on cardiac function, particularly in relation to electrical conduction .
Metabolic Pathways
As a calcium channel blocker, this compound likely interacts with pathways involving calcium signaling .
Transport and Distribution
Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of this compound .
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La Lidoflazine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la pipérazine avec divers réactifs. Les étapes clés comprennent :
Formation de l'intermédiaire pipérazine : Cela implique la réaction de la pipérazine avec le bromure de 4,4-bis(4-fluorophényl)butyle en conditions basiques pour former l'intermédiaire.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Des solvants comme le chloroforme et des bases comme l'hydroxyde de sodium sont couramment utilisés dans la synthèse industrielle .
Analyse Des Réactions Chimiques
Types de réactions
La Lidoflazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : La this compound peut participer à des réactions de substitution, en particulier des substitutions nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium sont souvent utilisés dans les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés hydroxylés .
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
La this compound exerce ses effets en bloquant les canaux calciques, en particulier les canaux calciques de type L. Cette action entraîne la dilatation des artères coronaires et une augmentation du flux sanguin coronaire. Le composé possède également des propriétés antiarythmiques, qui seraient dues à sa capacité à moduler l'activité des canaux ioniques, en particulier les canaux potassiques du gène humain apparenté à l'éther-à-go-go (hERG) .
Comparaison Avec Des Composés Similaires
La Lidoflazine est unique parmi les bloqueurs des canaux calciques en raison de sa structure spécifique et de son profil pharmacologique. Parmi les composés similaires, on trouve :
Nifédipine : Un autre bloqueur des canaux calciques utilisé pour traiter l'hypertension et l'angine.
Vérapamil : Un bloqueur des canaux calciques possédant à la fois des propriétés antiarythmiques et antihypertensives.
Diltiazem : Semblable au vérapamil, le diltiazem est utilisé pour ses effets antiarythmiques et antihypertensifs.
La structure unique de la this compound, qui comprend un cycle pipérazine et un groupe bis(4-fluorophényl)butyle, contribue à ses effets pharmacologiques spécifiques et la distingue des autres bloqueurs des canaux calciques .
Propriétés
IUPAC Name |
2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAKUMOEKILTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045377 | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-26-0 | |
| Record name | Lidoflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidoflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidoflazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidoflazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















